4-iodo-3-isopentyl-1H-pyrazole-5-carboxylic acid

Description

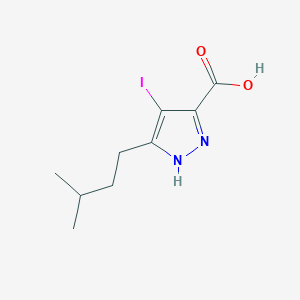

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IN2O2/c1-5(2)3-4-6-7(10)8(9(13)14)12-11-6/h5H,3-4H2,1-2H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHMDMBQOCAODP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=C(C(=NN1)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3-isopentyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

4-iodo-3-isopentyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

Substitution Products: Depending on the nucleophile, various substituted pyrazoles can be formed.

Oxidation and Reduction Products: Oxidized or reduced derivatives of the carboxylic acid group.

Coupling Products: Complex heterocyclic compounds with extended conjugation.

Scientific Research Applications

Introduction to 4-Iodo-3-Isopentyl-1H-Pyrazole-5-Carboxylic Acid

This compound is a compound within the pyrazole family, characterized by its five-membered ring structure that includes two nitrogen atoms. This compound features a carboxylic acid functional group and an iodine substituent, which may significantly influence its chemical reactivity and biological properties. The molecular formula for this compound is with a molecular weight of approximately 264.105 g/mol.

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including:

- Cyclocondensation of Hydrazines : This method involves reacting hydrazines with carbonyl compounds.

- Reaction with α-Haloacid Derivatives : Substituted hydrazines can react with α-haloacid derivatives to form the desired pyrazole structure.

- Halogenation : The presence of iodine suggests that halogenating agents can be used to facilitate cyclization processes.

Medicinal Chemistry

This compound exhibits significant potential in medicinal chemistry due to its diverse biological activities, which include:

- Anti-inflammatory Effects : Studies indicate that pyrazole derivatives can inhibit enzymes involved in inflammatory pathways, suggesting applications in treating conditions such as arthritis.

- Antitumor Properties : The compound's structure allows for interactions with biological targets, potentially leading to antitumor effects through mechanisms such as competitive inhibition of enzyme activity.

Pharmaceutical Development

The compound is being explored as a lead compound in drug discovery due to its unique structure and biological activity. Its ability to interact with various biological targets positions it as a candidate for further development in pharmaceuticals aimed at treating inflammatory diseases and cancer.

Spectral Analysis

Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) have been employed to confirm the structural integrity and functional group presence of this compound. These analyses validate the compound's identity and purity, which are crucial for its potential applications in research and development.

Inhibitory Studies

Recent research has focused on the inhibitory properties of pyrazole derivatives on specific enzymes. For instance, compounds similar to this compound have been shown to inhibit liver alcohol dehydrogenase, indicating their potential utility in managing alcohol-related disorders . Additionally, studies have highlighted the role of pyrazoles in inhibiting dihydroorotate dehydrogenase, an enzyme involved in pyrimidine metabolism, which could have implications for cancer therapy .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrazole compounds has revealed that modifications at specific positions on the pyrazole ring can significantly enhance their biological activity. For example, alterations in substituents can lead to increased potency against particular biological targets, emphasizing the importance of chemical modifications in drug design .

Mechanism of Action

The mechanism of action of 4-iodo-3-isopentyl-1H-pyrazole-5-carboxylic acid is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The iodine and isopentyl groups may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. Further research is needed to identify the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole-5-carboxylic acid derivatives are widely studied for their pharmacological and material science applications. Below is a comparative analysis of 4-iodo-3-isopentyl-1H-pyrazole-5-carboxylic acid with analogous compounds (Table 1), followed by detailed discussions.

Table 1: Structural and Physicochemical Comparison of Pyrazole-5-carboxylic Acid Derivatives

Key Comparative Insights

However, iodine’s larger atomic radius increases steric hindrance, which may reduce reactivity in nucleophilic substitutions compared to smaller halogens like chlorine .

Alkyl Group Influence :

- The isopentyl group at position 3 in the target compound introduces significant hydrophobicity (logP ~2.5 estimated), whereas the N1-methyl group in its analog () offers minimal steric bulk, favoring membrane permeability in drug design .

- Compounds like 5-isopropyl-1H-pyrazole-3-carboxylic acid () demonstrate that alkyl positioning (C3 vs. C5) alters electronic distribution, affecting acidity and metal-chelation properties .

Synthetic Efficiency :

- The target compound’s 95% purity () is slightly lower than the 98% purity of its N1-methyl analog (), suggesting differences in purification challenges due to the isopentyl group’s volatility or solubility .

- Saponification methods (e.g., NaOH/MeOH for ester-to-acid conversion, as in ) are commonly used for pyrazole-4-carboxylic acids, but iodine’s presence may necessitate milder conditions to avoid dehalogenation .

Potential Applications: Iodinated pyrazoles are valuable intermediates in radiopharmaceuticals (e.g., iodine-125 labeling), whereas chloro derivatives are more suited for agrochemical synthesis due to cost-effectiveness . The isopentyl group’s bulkiness in the target compound could optimize interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .

Biological Activity

4-Iodo-3-isopentyl-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its chemical properties, synthesis methods, and biological activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃I N₂O₂, with a molecular weight of approximately 264.105 g/mol. The compound features:

- A pyrazole ring with two nitrogen atoms.

- An iodine substituent , which may enhance biological activity through various mechanisms.

- A carboxylic acid functional group , contributing to its acidic properties and potential interactions with biological targets.

Synthesis

The synthesis of this compound can be achieved through several methods:

- Cyclocondensation : Involves the reaction of isopentyl hydrazine with dicarbonyl compounds such as ethyl acetoacetate in the presence of iodine as a catalyst.

- Halogenation : The presence of iodine facilitates cyclization processes, enhancing reaction yields and selectivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Compounds in the pyrazole family are known to inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating conditions like arthritis and cancer. The carboxylic acid group can form hydrogen bonds, while the pyrazole ring may engage in π-stacking interactions with target proteins .

Antitumor and Anti-inflammatory Effects

Research indicates that pyrazole derivatives exhibit significant antitumor and anti-inflammatory properties. For instance:

- Antitumor Activity : Studies show that certain pyrazole derivatives can inhibit tumor cell proliferation by interfering with specific signaling pathways .

- Anti-inflammatory Activity : The compound may act as a competitive inhibitor of enzymes such as COX (cyclooxygenase), which are crucial in inflammatory processes .

Case Studies

Several studies have documented the biological effects of pyrazole derivatives similar to this compound:

Spectral Analysis

Spectral analyses such as NMR and IR confirm the structural integrity and functional groups present in this compound. These analyses provide insights into the compound's reactivity and potential interactions with biological systems.

Q & A

Q. What are the optimal synthetic routes for preparing 4-iodo-3-isopentyl-1H-pyrazole-5-carboxylic acid, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyrazole core. A plausible route includes:

Pyrazole Ring Formation : Cyclocondensation of hydrazine derivatives with β-keto esters to form the pyrazole scaffold.

Iodination : Electrophilic iodination at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions (e.g., −10°C in DCM) to avoid over-iodination .

Isopentyl Introduction : Alkylation at the 3-position via SN2 reaction using isopentyl bromide and a base like K₂CO₃ in DMF.

Carboxylic Acid Activation : Hydrolysis of ester intermediates (e.g., methyl ester) using NaOH/EtOH.

Characterization :

- NMR : Confirm substitution patterns (e.g., ¹H NMR for isopentyl protons at δ 1.6–2.0 ppm; ¹³C NMR for iodinated carbons at ~90 ppm).

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 339 for C₁₀H₁₄IN₂O₂).

- X-Ray Crystallography : Resolve ambiguities in regiochemistry (see analogous structures in ) .

Q. How does the iodine substituent influence the compound’s spectroscopic properties and reactivity?

Methodological Answer: The iodine atom introduces distinct spectral and chemical features:

- UV-Vis Spectroscopy : Absorbance shifts due to heavy atom effects (e.g., λmax ~270 nm).

- Reactivity : Iodine enhances electrophilicity at adjacent positions, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids).

- Stability : Deiodination may occur under harsh conditions (e.g., strong bases or prolonged heating), necessitating inert atmospheres and low temperatures during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Methodological Answer: Discrepancies often arise from variations in:

Assay Conditions :

- Adjust buffer pH (carboxylic acid protonation affects solubility).

- Use standardized cell lines (e.g., HEK293 vs. HeLa) to compare target engagement.

Metabolic Stability :

- Perform liver microsome assays to assess demethylation or deiodination.

- Monitor metabolites via LC-MS (e.g., loss of iodine detected at m/z 212).

Structural Confirmation :

Q. What strategies are effective for modifying the carboxylic acid group to improve target selectivity in kinase inhibition studies?

Methodological Answer: The carboxylic acid can be derivatized to modulate binding affinity:

Esterification : Convert to methyl ester for enhanced cell permeability; reverse via intracellular esterases.

Bioisosteric Replacement : Substitute with tetrazole (synthesized via [3+2] cycloaddition) to maintain acidity while improving metabolic stability.

Amide Formation : Couple with primary amines (e.g., ethylenediamine) using EDC/HOBt, then screen against kinase panels to identify selective analogs (see for analogous reactions) .

Q. How do steric effects from the isopentyl group impact intermolecular interactions in crystallographic studies?

Methodological Answer: The bulky isopentyl group induces steric hindrance, which can be analyzed via:

X-Ray Diffraction : Compare crystal packing with non-alkylated analogs (e.g., 4-iodo-1H-pyrazole-5-carboxylic acid).

Computational Modeling :

- Use DFT (B3LYP/6-31G*) to calculate torsional angles and van der Waals clashes.

- Molecular dynamics simulations (AMBER force field) predict solvation effects.

Thermal Analysis : DSC/TGA reveals phase transitions linked to steric strain .

Data Contradiction Analysis

Q. Conflicting solubility data is reported for this compound in DMSO versus aqueous buffers. How should researchers address this?

Methodological Answer:

Solvent Purity : Ensure DMSO is anhydrous (Karl Fischer titration; H₂O <0.1%).

pH-Dependent Solubility :

- Titrate the compound in PBS (pH 7.4) vs. acetate buffer (pH 4.5).

- Use ¹H NMR to detect aggregation (peak broadening).

Alternative Solubilization : Employ co-solvents (e.g., 10% PEG-400) or nanoformulation (liposomes) for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.